molecular formula C10H9Cl3O2 B1420731 2-(2,5-Dichlorophenoxy)butanoyl chloride CAS No. 1160257-54-4

2-(2,5-Dichlorophenoxy)butanoyl chloride

Cat. No. B1420731
M. Wt: 267.5 g/mol
InChI Key: QCQPLNNBTMZBAE-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)butanoyl chloride is a specialty product for proteomics research . It has a molecular formula of C10H9Cl3O2 and a molecular weight of 267.54 .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Dichlorophenoxy)butanoyl chloride consists of 10 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . The exact mass is 265.966827 Da .

Scientific Research Applications

Octanol-Water Distribution

Jafvert, Westall, Grieder, and Schwarzenbach (1990) investigated the octanol-water distributions of environmentally significant organic acid compounds, including 4-(2,4-dichlorophenoxy) butanoic acid, a compound structurally similar to 2-(2,5-dichlorophenoxy)butanoyl chloride. Their equilibrium model accounts for acid dissociation in aqueous phase and partitioning into the octanol phase, providing insights relevant to environmental distribution of such compounds (Jafvert et al., 1990).

Production of Biofuels and Polymers

Dutta, Wu, and Mascal (2015) demonstrated the production of acid chloride derivatives from biomass-derived compounds, showcasing the utility of such compounds in creating biofuels and polymers. While not directly involving 2-(2,5-dichlorophenoxy)butanoyl chloride, the research illustrates the potential applications of similar chlorinated compounds in sustainable chemistry (Dutta, Wu, & Mascal, 2015).

Synthesis of Catechols

Adogla et al. (2012) explored the selective cleavage and acylation of methoxyphenols, utilizing butanoyl chloride for the synthesis of ortho-acylated catechols. This study indicates the role of butanoyl chlorides, similar to 2-(2,5-dichlorophenoxy)butanoyl chloride, in synthesizing compounds relevant in flavors, fragrances, and natural product chemistry (Adogla et al., 2012).

Controlled-Release Herbicides

Mehltretter, Roth, Weakley, McGuire, and Russell (1974) discussed the production of controlled-release herbicides from esters of starches and 2,4-dichlorophenoxyacetic acid. This research highlights the potential for using similar chlorinated butanoyl chlorides in developing environmentally friendly, slow-release herbicides (Mehltretter et al., 1974).

Synthesis of Alpha-Ketoamides

Mossetti, Pirali, Tron, and Zhu (2010) investigated the efficient synthesis of alpha-ketoamides via reactions involving acyl chlorides. This research illustrates the broader chemical applications of acyl chlorides, including 2-(2,5-dichlorophenoxy)butanoyl chloride, in pharmaceutical and organic synthesis (Mossetti et al., 2010).

Electrochemical Degradation Studies

Boye, Dieng, and Brillas (2003) studied the electrochemical degradation of chlorinated organic acids in water, shedding light on the environmental impact and degradation pathways of similar compounds like 2-(2,5-dichlorophenoxy)butanoyl chloride (Boye, Dieng, & Brillas, 2003).

properties

IUPAC Name

2-(2,5-dichlorophenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQPLNNBTMZBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenoxy)butanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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